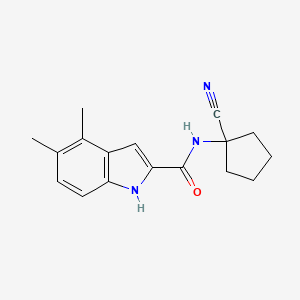![molecular formula C15H12ClN3S B2453244 4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione CAS No. 440334-22-5](/img/structure/B2453244.png)
4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Chlorobenzyl)amino]quinazoline-2(1H)-thione” is a chemical compound with the molecular formula C15H12ClN3S . It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
Quinazolines can be synthesized from their precursor 3-phenyl-quinazoline-2,4(1H,3H)-dithione . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis
Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and evaluated them for these biological activities. Among the synthesized compounds, some showed significant activity against microbes, while others demonstrated good profiles in alleviating pain and reducing inflammation. This research underscores the potential of quinazoline derivatives in developing new antimicrobial, analgesic, and anti-inflammatory agents with fewer side effects (Dash, Dash, Laloo, & Medhi, 2017).
Antitumor Activity
Another pivotal application of quinazoline derivatives is in cancer therapy. Dash et al. (2017) also explored the antitumor properties of new isomeric series of quinazoline-4-one/4-thione derivatives. Their study revealed that certain compounds exhibited significant antitumor activity, indicating the essential role of the amino group and urea/thiourea group in the phenyl hydrazine ring for antitumor activity. These findings suggest that quinazoline derivatives could serve as potential resources for discovering new anticancer agents with common quinazoline pharmacophores (Dash, Dash, Laloo, & Chakraborty, 2017).
CNS Depressant and Anticonvulsant Activities
Quinazoline derivatives have also been evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. Research conducted by Dash et al. (2016) synthesized quinazoline-4-one/4-thione derivatives and assessed their efficacy in these areas. The study found that certain derivatives exhibited good CNS depressant activity and showed protection against seizures induced in models, highlighting the potential of quinazoline derivatives in developing new drugs for CNS-related disorders (Dash, Dash, & Laloo, 2016).
Synthesis and Chemical Properties
Quinazoline derivatives are also studied for their synthesis and chemical properties, contributing to the development of new synthetic methodologies. For instance, Keivanloo et al. (2018) reported a one-pot synthetic approach for constructing a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, demonstrating an efficient and successful synthesis method with good to high yields. This research provides valuable insights into the synthesis of complex quinazoline derivatives, which can be useful in various scientific applications (Keivanloo, Soozani, Bakherad, & Amin, 2018).
Wirkmechanismus
Target of Action
The compound 4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione, also known as 4-((3-chlorobenzyl)amino)quinazoline-2(1H)-thione or Oprea1_796534, is a derivative of quinazoline, a heterocyclic compound . Quinazoline derivatives have been found to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . .
Mode of Action
Quinazoline derivatives are known to interact with various body targets to exert their effects
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular level due to their broad range of biological activities .
Zukünftige Richtungen
Quinazoline derivatives have attracted significant interest due to their wide range of biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione” and similar compounds may have potential for future research and drug development.
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVZNFRYSGLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

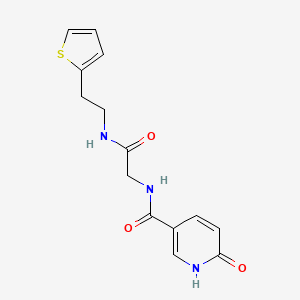
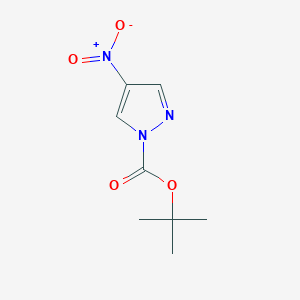
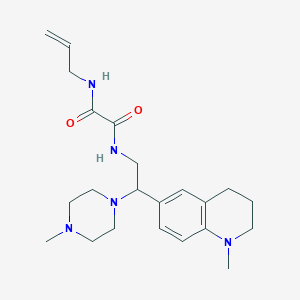
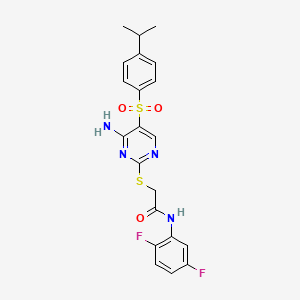
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)
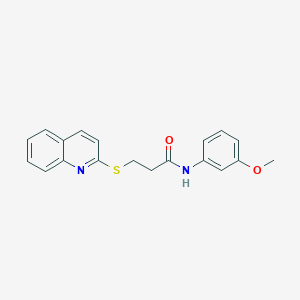
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
